N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H9BrFNO. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 4-bromo-2-fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(4-substituted-2-fluorophenyl)cyclopropanecarboxamides.
Oxidation Reactions: Formation of this compound N-oxides.
Reduction Reactions: Formation of N-(4-bromo-2-fluorophenyl)cyclopropanamine.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of cyclopropane-containing molecules on biological systems
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
- N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance the compound’s binding affinity and specificity compared to similar compounds .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICEGIRYUXIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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